![molecular formula C14H14N2O3S B2499917 2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one CAS No. 866153-38-0](/img/structure/B2499917.png)
2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
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Overview
Description
This compound belongs to the class of 2-substituted thiazolo[3,2-a]pyrimidine derivatives . These derivatives are known for their high antitumor, antibacterial, and anti-inflammatory activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . Various synthetic approaches have been reported, including the use of α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis
The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Scientific Research Applications
Antitumor Activity
The compound has demonstrated high antitumor activity . It’s considered a promising scaffold for the design of new medicines, including anticancer drugs .
Antibacterial Activity
The compound has also shown antibacterial activity . This suggests potential applications in the development of new antibiotics.
Anti-inflammatory Activity
The compound has been found to exhibit anti-inflammatory activity . This could make it useful in the treatment of various inflammatory diseases.
Synthesis and Chemical Properties
The compound is a derivative of thiazolo[3,2-a]pyrimidines . The review considers in detail methods of synthesis of thiazolo[3,2-a]pyrimidines, synthesis and chemical properties of their 2-substituted derivatives .
Crystal Structures
The crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines have been studied . This information can be useful in understanding the compound’s interactions with biological targets.
Design of New Medicines
Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-11-7-9(3-4-10(11)17)8-12-13(18)16-6-2-5-15-14(16)20-12/h3-4,7-8,17H,2,5-6H2,1H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPCSXSULZWTDI-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N3CCCN=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N3CCCN=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Z)-(4-hydroxy-3-methoxyphenyl)methylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
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